![molecular formula C23H41NO B14146856 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol CAS No. 802-33-5](/img/structure/B14146856.png)
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and rubber. The compound’s structure includes a phenol group substituted with bulky tert-butyl groups and a bis(2-methylpropyl)amino group, which contributes to its steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,6-di-tert-butylphenol with formaldehyde to form a methylene-bridged intermediate.
Amination: The intermediate is then reacted with bis(2-methylpropyl)amine under controlled conditions to introduce the bis(2-methylpropyl)amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
High-Pressure Reactors: To facilitate the condensation and amination reactions.
Catalysts: Specific catalysts may be used to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Substitution: Introduction of various substituents on the phenolic ring.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from rapid degradation. The bis(2-methylpropyl)amino group further enhances the stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another phenolic antioxidant with similar applications.
4,4’-Bis(2,6-di-tert-butylphenol): Known for its high antioxidant performance in polymer stabilization.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure but with a dimethylamino group instead of bis(2-methylpropyl)amino.
Uniqueness
4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol is unique due to its combination of steric hindrance and enhanced stability provided by the bis(2-methylpropyl)amino group. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation.
Properties
CAS No. |
802-33-5 |
|---|---|
Molecular Formula |
C23H41NO |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
4-[[bis(2-methylpropyl)amino]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C23H41NO/c1-16(2)13-24(14-17(3)4)15-18-11-19(22(5,6)7)21(25)20(12-18)23(8,9)10/h11-12,16-17,25H,13-15H2,1-10H3 |
InChI Key |
WPYQUWOMOGNOTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


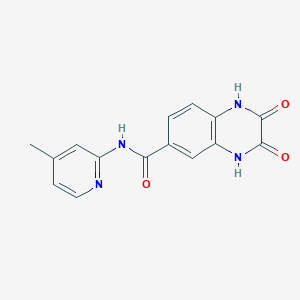
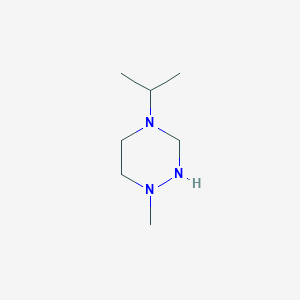
![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
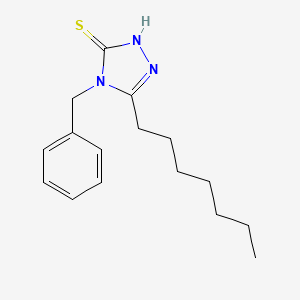
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
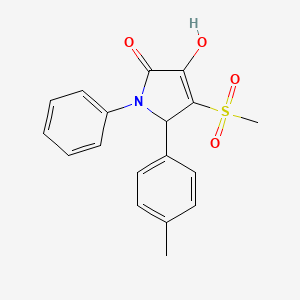
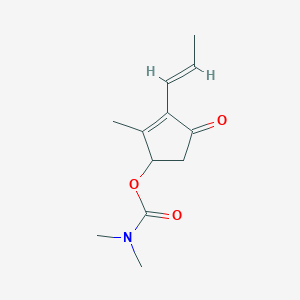
![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)
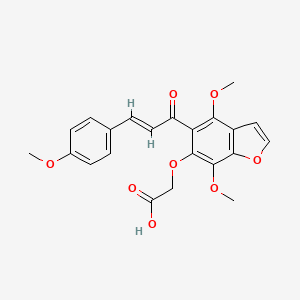
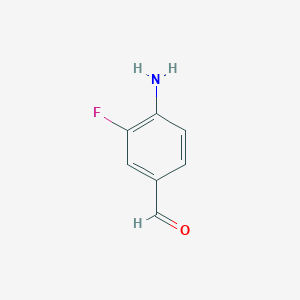
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
